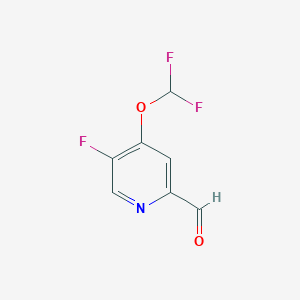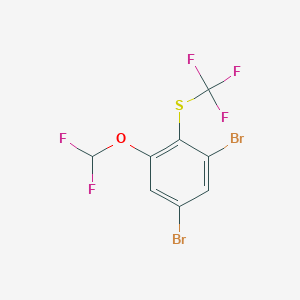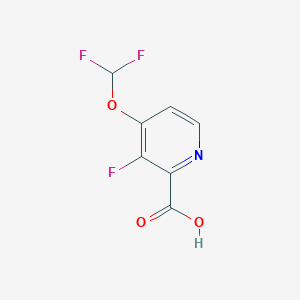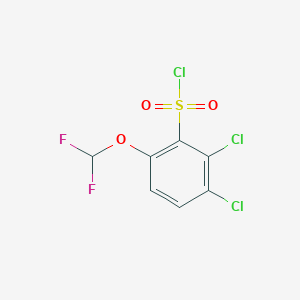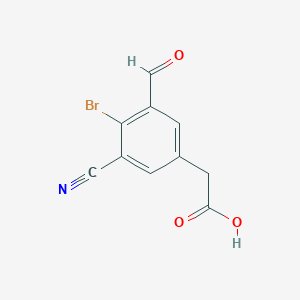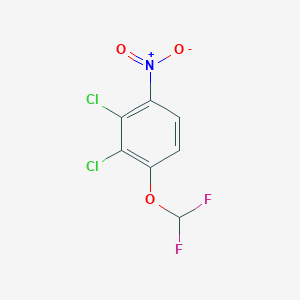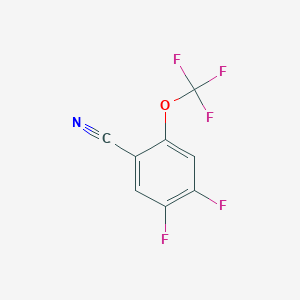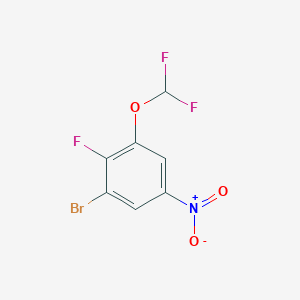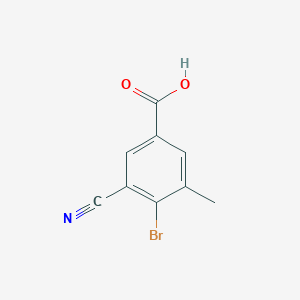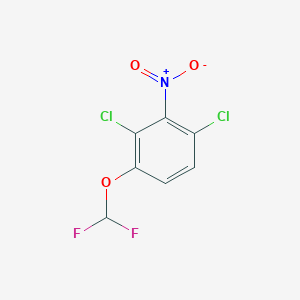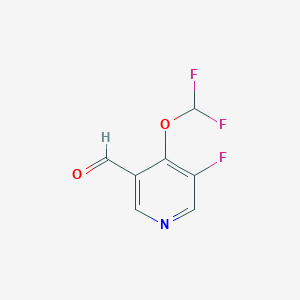
4-Difluoromethoxy-3-fluoro-5-formylpyridine
Vue d'ensemble
Description
4-Difluoromethoxy-3-fluoro-5-formylpyridine (4-DMF-3-FP) is a fluorinated pyridine derivative that has been widely studied for its potential applications in both scientific research and industry. It is a versatile compound that can be used as a starting material for a variety of synthetic reactions, and has been utilized in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. 4-DMF-3-FP has also been studied for its potential use as a catalyst in organic reactions, as well as for its potential therapeutic and pharmacological applications.
Applications De Recherche Scientifique
4-Difluoromethoxy-3-fluoro-5-formylpyridine has been studied for its potential use in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been utilized in the development of new catalysts for organic reactions, and as a starting material for other synthetic reactions. In addition, 4-Difluoromethoxy-3-fluoro-5-formylpyridine has been studied for its potential therapeutic and pharmacological applications, as well as its potential use as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of 4-Difluoromethoxy-3-fluoro-5-formylpyridine is not yet fully understood. However, it is believed to be related to its ability to form hydrogen bonds with other molecules, which can lead to the formation of new molecular structures. In addition, 4-Difluoromethoxy-3-fluoro-5-formylpyridine has been found to interact with a variety of enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Difluoromethoxy-3-fluoro-5-formylpyridine are not yet fully understood. However, it has been found to interact with a variety of enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes. In particular, 4-Difluoromethoxy-3-fluoro-5-formylpyridine has been found to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, and has been found to inhibit the activity of this enzyme. In addition, 4-Difluoromethoxy-3-fluoro-5-formylpyridine has been found to interact with the enzyme phospholipase A2, which is involved in the production of arachidonic acid, and has been found to inhibit the activity of this enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
4-Difluoromethoxy-3-fluoro-5-formylpyridine has several advantages for laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize. In addition, it is a relatively non-toxic compound, and can be used in a wide range of laboratory experiments. However, there are also some limitations to the use of 4-Difluoromethoxy-3-fluoro-5-formylpyridine in laboratory experiments. It is a relatively expensive compound, and is not readily available in large quantities. In addition, it is not very soluble in water, and can be difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on 4-Difluoromethoxy-3-fluoro-5-formylpyridine. One potential direction is to further explore its potential therapeutic and pharmacological applications. In particular, further research could be conducted to explore the potential use of 4-Difluoromethoxy-3-fluoro-5-formylpyridine as a drug, and to determine its efficacy and safety. In addition, further research could be conducted to explore the potential of 4-Difluoromethoxy-3-fluoro-5-formylpyridine as a fluorescent probe for biological imaging. Finally, further research could be conducted to explore the potential use of 4-Difluoromethoxy-3-fluoro-5-formylpyridine as a catalyst for organic reactions, and to determine its potential for improving the efficiency of such reactions.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-11-1-4(3-12)6(5)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWYYHGOPIRKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethoxy-3-fluoro-5-formylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





